1-Propanesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Propanesulfonic acid involves several steps, starting with the reaction of epichlorohydrin with sodium bisulfite to produce 1-propanesulfonic acid, 3-chloro-2-hydroxy sodium salt. This intermediate then undergoes a ring-closing reaction in an alkaline solution to yield Oxiranemethanesulfonic acid sodium salt, which contains both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).
Molecular Structure Analysis
The molecular structure of 1-Propanesulfonic acid includes a sulfonic acid group attached to a propane chain, which is essential for its reactivity and solubility in water. The presence of the sulfonate group allows it to participate in various chemical reactions, contributing to its wide range of applications.
Chemical Reactions and Properties
1-Propanesulfonic acid can undergo various chemical reactions, including esterification and polymerization, due to its functional groups. For instance, propylsulfonic acid-functionalized mesoporous silica has been synthesized through the in situ oxidation of mercaptopropyl groups, showcasing the material's utility in catalysis due to the accessible sulfonic acid centers (Xueguang Wang, S. Cheng, J. Chan, 2007).
Scientific Research Applications
Alzheimer's Disease Treatment : A study conducted by Aisen et al. (2006) explored the use of 3APS as a potential disease-modifying treatment for Alzheimer's disease. The study focused on its ability to bind to amyloid β (Aβ), a protein that forms toxic aggregates leading to amyloid plaque deposition in the brain. It was found that 3APS is safe, tolerable, and capable of reducing CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Material Science and Functional Materials : The synthesis and application of 1-propanesulfonic acid and its derivatives have been reviewed by Chen Zheng-guo (2005). These compounds are used in the production of functional materials due to their unique molecular structure, which includes both an epoxy group and hydrophilic sulfonate groups. This enables their use in a variety of applications, such as gelling agents, emulsifiers, photosensitive materials, and dye-protective agents (Chen Zheng-guo, 2005).
Textile Industry : In the textile industry, 1-propanesulfonic acid derivatives have been used for the chemical modification of cotton. Ward et al. (1972) demonstrated that propane sultone, a derivative of 1-propanesulfonic acid, could react with sodium cellulosate in nonaqueous solvents, leading to fabrics with higher sulfur content (Ward et al., 1972).
CO2 Capture : Liu et al. (2013) investigated the use of propanesulfonic-acid-functionalized mesoporous materials for the adsorptive removal of carbon dioxide. They found that incorporating propanesulfonic acid groups into the silica support dramatically improved CO2 adsorption capacity (Liu et al., 2013).
Electronics and Solar Cells : Zhao et al. (2018) explored the use of 3-hydroxy-1-propanesulfonic acid (HPSA) in enhancing the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films. This modification significantly improved the conductivity of PEDOT:PSS films, making them suitable as transparent electrodes for ITO-free polymer solar cells (Zhao et al., 2018).
Safety And Hazards
1-Propanesulfonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFHTAICRTXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051231 | |
Record name | 1-Propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonic acid | |
CAS RN |
5284-66-2, 28553-80-2 | |
Record name | 1-Propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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